
N2-Methylguanosine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-Methylguanosine-d3 is a deuterium-labeled derivative of N2-Methylguanosine. This compound is a modified nucleoside that occurs at several specific locations in many transfer ribonucleic acids. The deuterium labeling is used to trace and study the compound’s behavior in various biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methylguanosine-d3 involves the methylation of guanosine at the N2 position, followed by the incorporation of deuterium. The reaction typically requires a methylating agent and a deuterium source under controlled conditions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective methylation and deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving chromatography techniques to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
N2-Methylguanosine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N2-oxomethylguanosine-d3, while substitution reactions can produce various alkylated derivatives.
科学研究应用
N2-Methylguanosine-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studying nucleoside modifications and interactions.
Biology: Helps in understanding the role of modified nucleosides in transfer ribonucleic acid function and protein synthesis.
Medicine: Investigated for its potential role in disease mechanisms and as a biomarker for certain conditions.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications.
作用机制
N2-Methylguanosine-d3 exerts its effects by incorporating into nucleic acids and influencing their structure and function. The compound targets specific molecular pathways involved in nucleic acid metabolism and protein synthesis. It can modulate the stability and activity of ribonucleic acids, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
N2-Methylguanosine: The non-deuterated form of N2-Methylguanosine-d3.
N2, N2-Dimethylguanosine: Another modified nucleoside with two methyl groups at the N2 position.
7-Methylguanosine: A modified nucleoside with a methyl group at the 7 position.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and analysis in various research applications. This labeling provides insights into the compound’s behavior and interactions that are not possible with non-labeled analogs.
属性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
300.29 g/mol |
IUPAC 名称 |
9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(trideuteriomethylamino)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6?,7+,10-/m1/s1/i1D3 |
InChI 键 |
SLEHROROQDYRAW-MKKTUXCSSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |
规范 SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


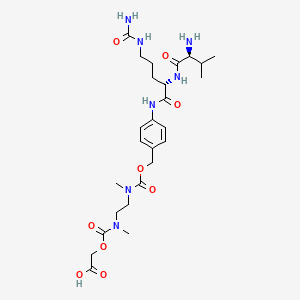
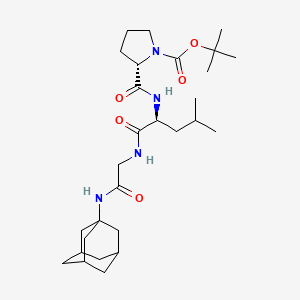
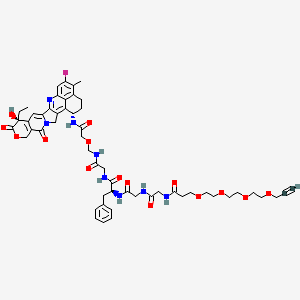
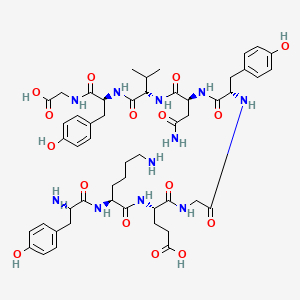
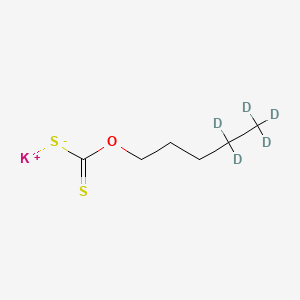
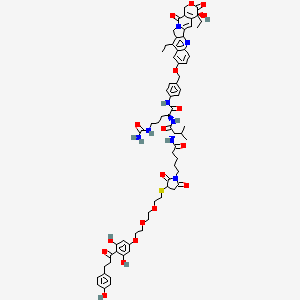
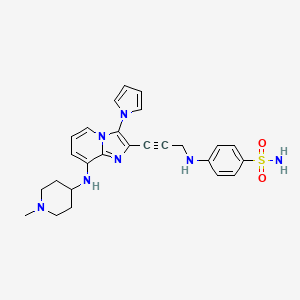
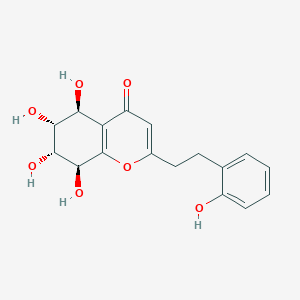

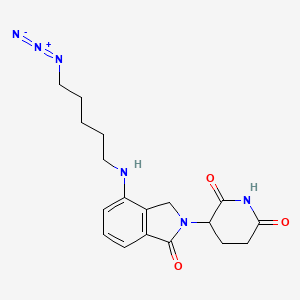
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
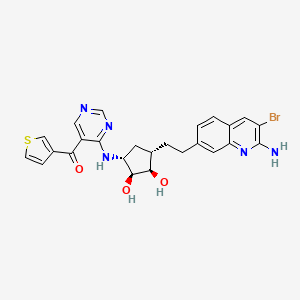

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
